2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide is a chemical compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications. The tert-butyl group attached to the isothiazolone ring enhances the compound’s stability and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of tert-butylamine with 3-chloro-2-isothiazolin-1-one. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the tert-butyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazolones depending on the substituent introduced.
Scientific Research Applications
2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Employed as a preservative in paints, coatings, and personal care products due to its antimicrobial properties.
Mechanism of Action
The antimicrobial activity of 2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the thiol groups of proteins and enzymes in the microbial cell, leading to the inhibition of essential cellular processes and ultimately causing cell death. The tert-butyl group enhances the compound’s stability, allowing it to remain effective over a longer period.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylisothiazol-3(2H)-one
- 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one
- 1,2-Benzisothiazol-3(2H)-one
Uniqueness
2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide stands out due to its enhanced stability and effectiveness, attributed to the presence of the tert-butyl group. This makes it more suitable for applications requiring long-term antimicrobial activity compared to other isothiazolones.
Properties
IUPAC Name |
2-tert-butyl-1,1-dioxo-1,2-thiazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-7(2,3)8-6(9)4-5-12(8,10)11/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMFJQJWCFZWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=CS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119639-24-6 |
Source
|
Record name | 2-tert-butyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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